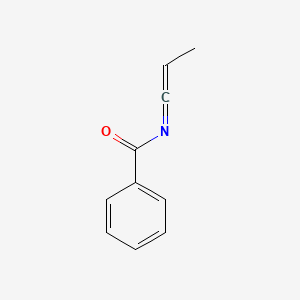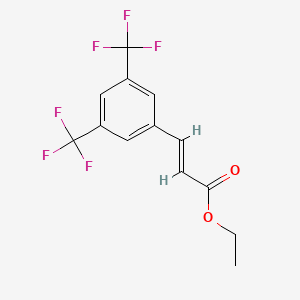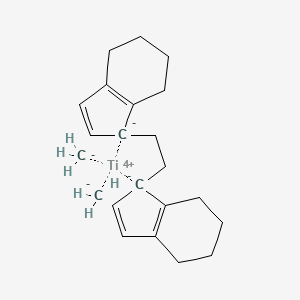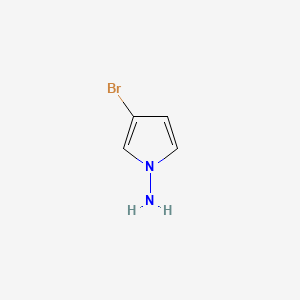
FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FSH receptor-binding inhibitor fragment (BI-10) is a potent antagonist of the follicle-stimulating hormone receptor (FSHR). This compound blocks the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level. FSH receptor-binding inhibitor fragment (BI-10) has shown potential in suppressing ovulation and causing follicular atresia in mice. Additionally, it has been investigated for its potential to restrain the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and estrogen receptor beta in the ovaries .
Métodos De Preparación
FSH receptor-binding inhibitor fragment (BI-10) is synthesized using standard solid-phase Fmoc chemistry. The synthesis starts with Fmoc-amide resin, and the peptide is built step-by-step by adding protected amino acids. The final product is then cleaved from the resin and purified
Análisis De Reacciones Químicas
FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .
Comparación Con Compuestos Similares
FSH receptor-binding inhibitor fragment (BI-10) is unique in its specific antagonistic action on the follicle-stimulating hormone receptor. Similar compounds include other low molecular weight modulators of the follicle-stimulating hormone receptor, such as corifollitropin alfa, which is a modified gonadotropin used in assisted reproduction . unlike corifollitropin alfa, which is an agonist, FSH receptor-binding inhibitor fragment (BI-10) acts as an antagonist, blocking the receptor’s activity. This unique action makes it valuable for research applications where inhibition of follicle-stimulating hormone activity is desired.
Propiedades
Número CAS |
163973-98-6 |
|---|---|
Fórmula molecular |
C42H67N13O19 |
Peso molecular |
1058.07 |
Nombre IUPAC |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
Clave InChI |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B575352.png)
![2,2'-(Ethene-1,2-diyl)bis{5-[(4-amino-6-{[3-(diethylamino)propyl]amino}-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid}](/img/structure/B575360.png)


![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B575367.png)

![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)

